![molecular formula C20H16N2O4S B12594209 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione CAS No. 877176-12-0](/img/structure/B12594209.png)
5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxyphenyl group, a furan ring, and an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized by reacting benzyl alcohol with phenol in the presence of a suitable catalyst.
Synthesis of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Formation of the Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core can be synthesized by reacting urea with a suitable diketone or aldehyde under acidic or basic conditions.
Coupling of the Intermediates: The final step involves coupling the benzyloxyphenyl intermediate with the furan ring and the imidazolidine-2,4-dione core through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidin-2,4-dion kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Imidazolidin-2,4-dion-Kern kann reduziert werden, um Imidazolidin-Derivate zu bilden.
Substitution: Die Benzyloxygruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Häufige Nukleophile für Substitutionsreaktionen sind Alkoxide, Amine und Thiolate.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Imidazolidin-Derivate.
Substitution: Verschiedene substituierte Benzyloxy-Derivate.
Wissenschaftliche Forschungsanwendungen
5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidin-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Diese Verbindung kann als Gerüst für die Entwicklung neuer Medikamente verwendet werden, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Organische Synthese: Sie kann als Baustein für die Synthese komplexerer Moleküle dienen.
Materialwissenschaften: Die einzigartige Kombination funktioneller Gruppen macht diese Verbindung für die Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz geeignet.
Wirkmechanismus
Der Wirkmechanismus von 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidin-2,4-dion hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an spezifische molekulare Ziele wie Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die Sulfanylgruppe kann mit Thiolgruppen in Proteinen interagieren, während der Imidazolidin-2,4-dion-Kern Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann.
Wirkmechanismus
The mechanism of action of 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, while the imidazolidine-2,4-dione core can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(3-{[4-(Methoxy)phenyl]sulfanyl}furan-2-yl)imidazolidin-2,4-dion: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Benzyloxygruppe.
5-(3-{[4-(Ethoxy)phenyl]sulfanyl}furan-2-yl)imidazolidin-2,4-dion: Ähnliche Struktur, jedoch mit einer Ethoxygruppe anstelle einer Benzyloxygruppe.
5-(3-{[4-(Propoxy)phenyl]sulfanyl}furan-2-yl)imidazolidin-2,4-dion: Ähnliche Struktur, jedoch mit einer Propoxygruppe anstelle einer Benzyloxygruppe.
Einzigartigkeit
Die Einzigartigkeit von 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidin-2,4-dion liegt in der Anwesenheit der Benzyloxygruppe, die ihre Bindungsaffinität zu bestimmten molekularen Zielen erhöhen und ihre Löslichkeit in organischen Lösungsmitteln verbessern kann. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der medizinischen Chemie und den Materialwissenschaften.
Eigenschaften
CAS-Nummer |
877176-12-0 |
|---|---|
Molekularformel |
C20H16N2O4S |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
5-[3-(4-phenylmethoxyphenyl)sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O4S/c23-19-17(21-20(24)22-19)18-16(10-11-25-18)27-15-8-6-14(7-9-15)26-12-13-4-2-1-3-5-13/h1-11,17H,12H2,(H2,21,22,23,24) |
InChI-Schlüssel |
ZUOUZWHAINARGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
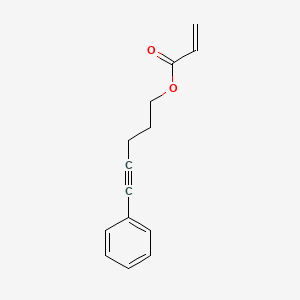
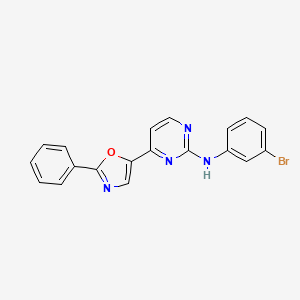
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
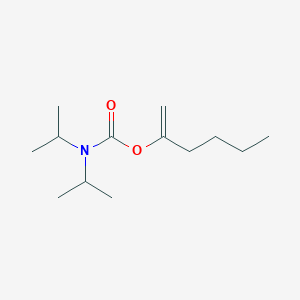
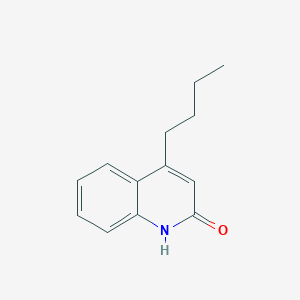
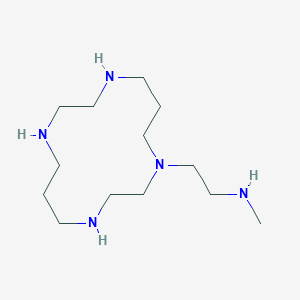
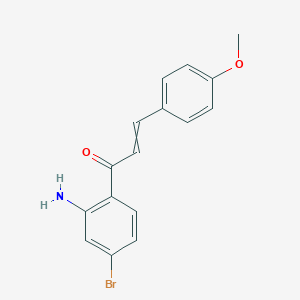
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
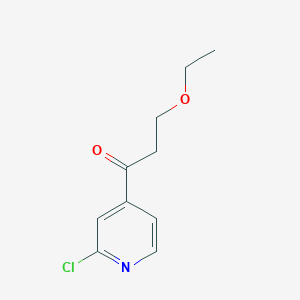
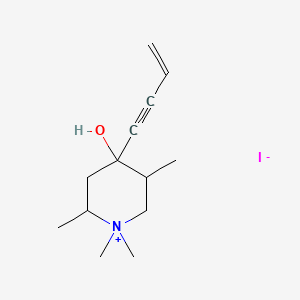
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
